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Abstract

In the realms of pharmaceutical development, asymmetric synthesis, and materials science,
the stereochemical identity of a chiral molecule is not a trivial detail but a critical determinant of
its biological activity, safety, and material properties. Enantiomers, non-superimposable mirror-
image isomers, often exhibit profoundly different pharmacological and toxicological profiles.
Consequently, the precise quantification of the enantiomeric purity, expressed as enantiomeric
excess (ee), is a cornerstone of modern chemical analysis. This comprehensive guide provides
researchers, scientists, and drug development professionals with a detailed exploration of the
principal analytical techniques for determining the enantiomeric excess of chiral derivatives. We
delve into the theoretical underpinnings and practical applications of chiral chromatography,
Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, offering field-
proven insights and step-by-step protocols to ensure the generation of robust and reliable data.

Introduction: The Significance of Enantiomeric
Purity

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, leading
to the existence of enantiomers. While sharing identical physical properties in an achiral
environment, enantiomers can interact differently with other chiral entities, such as biological
receptors, leading to distinct physiological responses. For instance, one enantiomer of a drug
may be therapeutically active, while the other could be inactive or even toxic. This underscores
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the regulatory and scientific imperative to control and accurately measure the enantiomeric
composition of chiral compounds.

Enantiomeric excess is defined by the International Union of Pure and Applied Chemistry
(IUPAC) as the absolute difference between the mole fractions of the two enantiomers.[1][2] It
is a quantitative measure of the predominance of one enantiomer over the other in a mixture. A
racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an
enantiomerically pure substance has an ee of 100%.

This guide will navigate the methodologies for ee determination, focusing on the "why" behind
experimental choices to empower scientists with the expertise to develop and validate their
own analytical methods.

Chiral Chromatography: The Gold Standard for
Enantiomeric Separation

Chiral chromatography is the most widely employed technique for the separation and
guantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[3][4]
The principle lies in the differential interaction of enantiomers with a chiral stationary phase
(CSP), leading to different retention times and, thus, separation.

The Causality of Chiral Recognition on a Stationary
Phase

The selection of the appropriate CSP is the most critical decision in developing a chiral
separation method.[5] Chiral recognition is typically achieved through the formation of transient
diastereomeric complexes between the analyte enantiomers and the chiral selector
immobilized on the stationary phase. These interactions can be a combination of hydrogen
bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Polysaccharide-based CSPs (e.qg., cellulose and amylose derivatives) are particularly versatile
due to their helical structures, which create chiral grooves and cavities that can preferentially
interact with one enantiomer over the other.[5]

Method Development in Chiral HPLC: A Step-by-Step
Protocol
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Developing a robust chiral HPLC method is often an empirical process that involves screening
different columns and mobile phases.

Protocol 1: Chiral HPLC Method Development
e Column Selection:

o Begin with a versatile polysaccharide-based column, such as one with a cellulose or
amylose derivative (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[6]

o Consider the functional groups of the analyte to guide the initial column choice. Column
selection guides from manufacturers can be a valuable resource.[7][8]

o Mobile Phase Screening:

o Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier
(e.g., isopropanol or ethanol). A typical starting mobile phase is 90:10 (v/v) n-
hexane:isopropanol.

o Polar Organic Mode: For more polar analytes, acetonitrile or methanol with an alcohol
modifier can be effective.

o Reversed Phase: For highly polar or ionizable compounds, a buffered aqueous mobile
phase with an organic modifier (e.g., acetonitrile or methanol) is used.

o Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g.,
trifluoroacetic acid) or basic (e.g., diethylamine) additive (typically 0.1%) to the mobile
phase can significantly improve peak shape and resolution.[5]

e Initial Screening Run:

o Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min for a 4.6
mm ID column until a stable baseline is achieved (typically 10-20 column volumes).[8]

o Inject a racemic standard of the analyte to determine the retention times of the
enantiomers.
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o If no separation is observed, or the resolution is poor, systematically vary the alcohol
content in the mobile phase (e.g., from 5% to 20%).

e Method Optimization:

o Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of
longer analysis times.[8]

o Temperature: Varying the column temperature can influence selectivity. Lower
temperatures often increase resolution.[9]

o Mobile Phase Composition: Fine-tune the ratio of the mobile phase components to
achieve optimal separation (resolution > 1.5).

o Sample Analysis:
o Prepare the sample in the mobile phase at a concentration of approximately 1 mg/mL.[6]
o Inject the sample and integrate the peak areas of the two enantiomers.

 Calculation of Enantiomeric Excess:

o Calculate the % ee using the following formula: % ee = [ (Area of major enantiomer - Area
of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[10]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and
sensitivity.[11] The principles are similar to chiral HPLC, with the separation occurring on a
capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[12]

Protocol 2: Direct Chiral GC Analysis

e Column Selection: Choose a GC column with a cyclodextrin-based CSP (e.g., B-dex or y-dex
derivatives). The choice of the cyclodextrin and its derivatization will determine the selectivity
for different classes of compounds.

e GC Conditions:
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o Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample
without degradation.

o Oven Temperature Program: Start with an initial temperature below the boiling point of the
solvent and ramp to a final temperature that allows for the elution of the enantiomers with
good resolution. An isothermal method can also be used.

o Carrier Gas: Helium or hydrogen at an appropriate flow rate.

[e]

Detector: A Flame lonization Detector (FID) is commonly used for its high sensitivity to
organic compounds.

o Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane
or methanol) to a concentration of approximately 1 mg/mL.

e Analysis: Inject a small volume (e.g., 1 pL) of the sample and the racemic standard.

o Data Analysis: Calculate the % ee from the integrated peak areas of the enantiomers as
described for HPLC.

Troubleshooting Chiral Separations

Common issues in chiral chromatography include poor resolution, peak tailing, and changes in
retention time.

e Poor Resolution: Try a different CSP, modify the mobile phase composition, or adjust the
temperature and flow rate.[13]

e Peak Tailing: For basic compounds, add a basic modifier to the mobile phase. For acidic
compounds, add an acidic modifier. Ensure the sample is fully dissolved in the mobile phase.

« Irreproducible Retention Times: Ensure proper column equilibration between injections,
especially when using mobile phase additives. Column memory effects can be an issue.[13]
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NMR Spectroscopy: A Powerful Tool for
Enantiomeric Differentiation

NMR spectroscopy offers a rapid and often non-destructive alternative to chromatography for
determining enantiomeric excess.[14] Since enantiomers have identical NMR spectra in an
achiral solvent, a chiral auxiliary must be introduced to induce diastereotopicity, resulting in
distinguishable signals for the two enantiomers.[15]

Chiral Derivatizing Agents (CDAS): Creating
Diastereomers

The most common NMR method involves reacting the enantiomeric mixture with an
enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These
diastereomers have different physical properties and, therefore, distinct NMR spectra.[15]

Mosher's Acid Analysis: a-methoxy-a-trifluoromethylphenylacetic acid (MTPA), or Mosher's
acid, is a widely used CDA for chiral alcohols and amines.[16]

Protocol 3: Enantiomeric Excess Determination using Mosher's Acid Chloride
e Sample Preparation:

o In aclean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol or amine in 0.5
mL of an anhydrous deuterated solvent (e.g., CDCIs).

o Add a small amount of a base (e.g., pyridine or triethylamine) to act as a scavenger for the
HCI generated.

o Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)- or
(S)-Mosher's acid chloride.

o Cap the NMR tube and mix gently. Allow the reaction to proceed at room temperature for
1-4 hours, or until completion.[16]

e NMR Analysis:
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o Acquire a *H or *°*F NMR spectrum. *°F NMR is often preferred due to the large chemical
shift dispersion and the absence of background signals.

o Identify a pair of well-resolved signals corresponding to the two diastereomers. These are
often the signals for the methoxy or trifluoromethyl groups of the Mosher's ester/amide.

o Data Analysis:
o Carefully integrate the selected pair of signals.

o The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original
sample. Calculate the % ee from this ratio.

Chiral Solvating Agents (CSAs): Transient
Diastereomeric Interactions

Chiral solvating agents form weak, transient diastereomeric complexes with the enantiomers in
solution.[17] This interaction is sufficient to induce small but measurable differences in the
chemical shifts of the enantiomers. This method has the advantage of being non-destructive,
as no covalent bonds are formed.

Protocol 4: Enantiomeric Excess Determination using a Chiral Solvating Agent

e Sample Preparation:
o Dissolve a known amount of the analyte in a suitable deuterated solvent in an NMR tube.
o Acquire a reference NMR spectrum.

o Add a molar equivalent of the chiral solvating agent (e.qg., (R)-1,1'-bi-2-naphthol for chiral
amines) to the NMR tube.[18]

 NMR Analysis:
o Acquire an NMR spectrum of the mixture.

o Compare the spectrum with the reference spectrum to identify signals that have split into
two.
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o Data Analysis:
o Integrate the resolved signals corresponding to the two enantiomers.

o Calculate the % ee from the integral ratio.

Click to download full resolution via product page

Chiroptical Methods: Leveraging the Interaction
with Polarized Light

Chiroptical methods, such as polarimetry and circular dichroism, are based on the differential
interaction of enantiomers with polarized light.

Polarimetry

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a
solution of a chiral compound.[19] The magnitude of the rotation is proportional to the
concentration of the chiral substance and the enantiomeric excess.

While historically significant, polarimetry is now less commonly used for the accurate
determination of ee due to its lower sensitivity and susceptibility to impurities.[20] However, it
remains a valuable tool for rapid screening and for confirming the identity of a known
enantiomer. The enantiomeric excess can be calculated using the following equation:

% ee = ( [a]observed / [almax ) x 100

where [a]observed is the specific rotation of the mixture and [a]max is the specific rotation of
the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular dichroism measures the differential absorption of left and right circularly polarized light
by a chiral molecule. The CD signal is directly proportional to the enantiomeric excess.[1] CD
can be a highly sensitive method and can be coupled with HPLC for the determination of ee
without the need for complete baseline separation of the enantiomers.[21]
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Method Validation: Ensuring Trustworthiness and
Reliability

The validation of an analytical method for ee determination is crucial, especially in a regulatory
environment. According to guidelines from agencies like the FDA, method validation should
demonstrate that the method is suitable for its intended purpose.[22] Key validation parameters
include:

o Specificity: The ability to assess the analyte unequivocally in the presence of other
components, including the other enantiomer. For chromatographic methods, this is typically
demonstrated by achieving a resolution of >1.5 between the enantiomeric peaks.

 Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte over a given range.

e Accuracy: The closeness of the test results to the true value. This can be assessed by
analyzing samples with known enantiomeric compositions.

» Precision: The degree of agreement among individual test results when the procedure is
applied repeatedly to multiple samplings of a homogeneous sample.

» Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be
quantitatively determined with suitable precision and accuracy.

Comparative Summary of Techniques
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Throughput High
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destructive CSAs)
Conclusion

The determination of enantiomeric excess is a critical analytical task in modern chemistry.

Chiral chromatography, particularly HPLC, remains the gold standard due to its high resolving

power and broad applicability. NMR spectroscopy offers a rapid and powerful alternative,

especially with the use of chiral derivatizing and solvating agents. Chiroptical methods like

circular dichroism provide high sensitivity and can be used in high-throughput screening. The

choice of the most appropriate technique depends on the physicochemical properties of the
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analyte, the required accuracy and sensitivity, and the available instrumentation. By
understanding the principles behind each method and following robust, validated protocols,
researchers can confidently and accurately determine the enantiomeric purity of their chiral
derivatives, ensuring the quality, safety, and efficacy of their products.

References

Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-
performance liquid chromatography-circular dichroism methods. (n.d.). PubMed.

» Enantiomeric excess. (n.d.). IUPAC Compendium of Chemical Terminology.

 Avibrational circular dichroism (VCD) methodology for the measurement of enantiomeric
excess in chiral compounds in the solid phase and for the complementary use of NMR and
VCD techniques in solution: the camphor case. (n.d.). RSC Publishing.

o Determination of enantiomeric excess by chiral liquid chromatography without
enantiomerically pure starting standards. (n.d.). Wiley Online Library.

* NMR determination of enantiomeric excess. (n.d.). ResearchGate.

« rsc.li/chemical-science Chemical Science. (2023). Royal Society of Chemistry.

* NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
(2018). ACS Publications.

e One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for
Enantiodiscrimination. (2018). NIH.

e Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients
and excipients. (n.d.). Europe PMC.

e This document contains two separate applications that discuss the use of quantitative NMR
measurements for the analysis of enant. (n.d.).

» Chiral reagents for the determination of enantiomeric excess and absolute configuration
using NMR spectroscopy. (2003). CoLab.

» Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed
Experiment. (n.d.). Journal of Chemical Education.

« |dentification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular
Dichroism Independent of Single Enantiomer Standard. (2019). ACS Publications.

» Estimation of Enantiomeric Excess Based on Rapid Host—Guest Exchange. (2021).
Semantic Scholar.

» Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC
International.

» Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR
Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications.

e Trouble with chiral separations. (2020). Chromatography Today.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Phenomenex Publishes Guide for Chiral Column Selection. (n.d.).

o System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC
North America.

» Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled
Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications.

» Polarimetry: analysis of chiral substances. (n.d.). YesWeLab.

» Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High
Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.

e A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific.

o (PDF) Determination of enantiomeric excess by chiral liquid chromatography without
enantiomerically pure starting standards. (n.d.). ResearchGate.

o Determination of enantiomeric excess. (n.d.).

e Polarimetry. (n.d.). Pacific BioLabs.

» Absolute optical chiral analysis using cavity-enhanced polarimetry. (n.d.). PMC - PubMed
Central.

e 1.4: Chiral Gas Chromatography. (2021). Chemistry LibreTexts.

o (PDF) Chiral Gas Chromatography. (n.d.). ResearchGate.

e Measuring Chiral Purity. (n.d.). OpenOChem Learn.

e Chiral HPLC and SFC Column Screening Strategies for Method Development. (2011).

» A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.

e Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.

e New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant
Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.

e Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014). ResearchGate.

o Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed
Experiment. (2016). ACS Publications.

» How does the Mosher ester method allow determination of absolute configuration of
secondary alcohols. (2017). Chemistry Stack Exchange.

» Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
carbinol carbons. (n.d.). PubMed.

* Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

o Chiral Separations Techniques. (2020). Regis Technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b078540?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Sources

1. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-
performance liquid chromatography-circular dichroism methods - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 2. chiraltech.com [chiraltech.com]

¢ 3. pdf.benchchem.com [pdf.benchchem.com]

e 4. heraldopenaccess.us [heraldopenaccess.us]

. pdf.benchchem.com [pdf.benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]

. sigmaaldrich.com [sigmaaldrich.com]

°
(o] (0] ~ (o)) ()]

. chromatographyonline.com [chromatographyonline.com]

e 10. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
e 11. chromatographyonline.com [chromatographyonline.com]

e 12. gcms.cz [gems.cz]

¢ 13. chromatographytoday.com [chromatographytoday.com]

e 14, pubs.acs.org [pubs.acs.org]

e 15. researchgate.net [researchgate.net]

e 16. pdf.benchchem.com [pdf.benchchem.com]

e 17. pubs.acs.org [pubs.acs.org]

e 18. asdlib.org [asdlib.org]

e 19. Polarimetry: analysis of chiral substances - YesWelab. [yeswelab.fr]
o 20. Determination of enantiomeric excess [ch.ic.ac.uk]

e 21. uma.es [uma.es]

o 22. fda.gov [fda.gov]

 To cite this document: BenchChem. [Mastering Chirality: An Application Guide to the
Determination of Enantiomeric Excess]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078540#method-for-determining-the-enantiomeric-
excess-of-chiral-derivatives]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/14658658/
https://pubmed.ncbi.nlm.nih.gov/14658658/
https://pubmed.ncbi.nlm.nih.gov/14658658/
https://chiraltech.com/faq/my-column-isnt-working-properly-how-do-i-obtain-the-right-performance/
https://pdf.benchchem.com/8099/Application_Notes_Protocols_Chiral_HPLC_Analysis_for_Enantiomeric_Excess_Determination.pdf
https://www.heraldopenaccess.us/openaccess/determination-of-enantiomeric-excess-in-pharmaceutical-active-agents-the-role-of-high-performance-liquid-chromatography
https://pdf.benchchem.com/44/A_Researcher_s_Guide_to_Chiral_HPLC_for_Validating_Enantiomeric_Excess_in_BINAM_Products.pdf
https://pdf.benchchem.com/8089/HPLC_and_chiral_chromatography_methods_for_determining_S_Spinol_enantiomeric_excess.pdf
https://www.phenomenex.com/news/news/2013/3/phenomenex-publishes-guide-for-chiral-column-selection
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/944/396/T409107.pdf
https://www.chromatographyonline.com/view/playing-with-selectivity-for-optimal-chiral-separation
https://learn.openochem.org/learn/first-semester-topics/stereochemistry/measuring-chiral-purity
https://www.chromatographyonline.com/view/chiral-capillary-gas-chromatography-a-highly-selective-analytical-tool
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/e8cc224389284d48bbd2e2652527dd95/59889.pdf
https://www.chromatographytoday.com/article/help-desk/63/chromatography-today-help-desk/trouble-with-chiral-separations/2757
https://pubs.acs.org/doi/pdf/10.1021/acs.jchemed.6b00355
https://www.researchgate.net/publication/12185074_NMR_determination_of_enantiomeric_excess
https://pdf.benchchem.com/1678/Validating_Stereochemical_Outcomes_A_Comparative_Guide_to_Mosher_s_Acid_Analysis.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.2c01244
https://www.asdlib.org/onlineArticles/ecourseware/Larive/Determining_enantiomeric_purity_of_active_pharmaceutical_ingredients.pdf
https://yeswelab.fr/en/our-methods/polarimetry/
https://www.ch.ic.ac.uk/ectoc/ectoc-3/pub/035/ee.html
https://www.uma.es/media/tinyimages/file/Publicaciones6Alfonso.pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.benchchem.com/product/b078540#method-for-determining-the-enantiomeric-excess-of-chiral-derivatives
https://www.benchchem.com/product/b078540#method-for-determining-the-enantiomeric-excess-of-chiral-derivatives
https://www.benchchem.com/product/b078540#method-for-determining-the-enantiomeric-excess-of-chiral-derivatives
https://www.benchchem.com/product/b078540#method-for-determining-the-enantiomeric-excess-of-chiral-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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